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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme
responsible for the phosphorylation of fructose. Elevated fructose metabolism has been
implicated in the pathogenesis of various metabolic disorders, including non-alcoholic fatty liver
disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the initial step in
fructose metabolism, PF-06835919 represents a promising therapeutic strategy to mitigate the
downstream metabolic consequences of excessive fructose consumption. This document
provides a comprehensive overview of the preclinical research findings for PF-06835919,
detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of
action.

In Vitro Pharmacology
Enzyme Inhibition

PF-06835919 demonstrates potent inhibition of the two isoforms of human ketohexokinase,
KHK-C and KHK-A. The in vitro inhibitory activity is summarized in the table below.
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Isoform IC50 (nM)

KHK-C 8.4

KHK-A 66
Cellular Activity

In primary human hepatocytes, PF-06835919 effectively inhibits fructose metabolism. This
cellular activity underscores its potential to counteract the effects of fructose in a relevant
physiological system.

In Vivo Pharmacology

Preclinical studies in rodent models of diet-induced metabolic disease have demonstrated the
efficacy of PF-06835919 in reversing key pathological features of NAFLD and associated
metabolic dysregulation.

Sprague-Dawley Rat Model of Diet-iInduced NAFLD

In a study utilizing Sprague-Dawley rats fed a diet mimicking the average American diet in
terms of macronutrient content (7.5% fructose), administration of PF-06835919 led to
significant improvements in multiple metabolic parameters.

Parameter Observation

Hepatic Steatosis Reversed fructose-induced hepatic steatosis.

] Prevented hyperinsulinemia resulting from
Plasma Insulin )
fructose consumption.

) ) Prevented hypertriglyceridemia associated with
Plasma Triglycerides ]
fructose feeding.

Pharmacokinetics
Absorption and Distribution
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PF-06835919 exhibits active uptake into human hepatocytes, a process primarily mediated by
the organic anion transporter 2 (OAT2) and the organic anion transporting polypeptide 1B1
(OATP1B1). This active transport contributes to its enrichment in the liver, the target organ for

its therapeutic effect.

Transporter Contribution to Hepatic Uptake
Passive Uptake ~15%
OAT2 ~60%
OATP1B1 ~25%
Metabolism

PF-06835919 is metabolized through both oxidative and conjugative pathways. The primary
enzymes involved in its metabolism are Cytochrome P450 (CYP) and UDP-
glucuronosyltransferase (UGT) isoforms.

Metabolic Pathway Contributing Enzymes Percentage of Metabolism
Oxidative CYP3A, CYP2C8, CYP2C9 58%
Acyl Glucuronidation UGT2B7 42%

EXxcretion

The clearance of PF-06835919 is low in preclinical species, including rats, dogs, and monkeys,
with clearance values ranging from 0.4 to 1.3 mL/min/kg.

Mechanism of Action

PF-06835919 exerts its therapeutic effects by inhibiting KHK, thereby blocking the conversion
of fructose to fructose-1-phosphate. This inhibition leads to a reduction in the downstream
activation of de novo lipogenesis (DNL), a key pathway in the development of hepatic
steatosis. A critical mediator of this effect is the carbohydrate-responsive element-binding
protein (ChREBP), a transcription factor that regulates the expression of lipogenic genes.
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Caption: Inhibition of KHK by PF-06835919 blocks fructose metabolism and subsequent de
novo lipogenesis.

Experimental Protocols
In Vitro KHK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06835919
against human KHK isoforms.

Methodology:

Recombinant human KHK-A and KHK-C enzymes are used.

e The assay is performed in a suitable buffer system containing ATP and fructose as
substrates.

o The production of fructose-1-phosphate is coupled to the oxidation of NADH, which can be
monitored spectrophotometrically at 340 nm.

o Arange of PF-06835919 concentrations is incubated with the enzyme and substrates.

o The rate of NADH consumption is measured, and the IC50 value is calculated by fitting the
data to a four-parameter logistic equation.

In Vivo Sprague-Dawley Rat Study
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Objective: To evaluate the efficacy of PF-06835919 in a diet-induced model of NAFLD.
Methodology:

o Male Sprague-Dawley rats are fed a diet with a macronutrient composition representative of
the average American diet, containing 7.5% of calories from fructose, for a specified duration
to induce metabolic dysfunction.

» Acontrol group is fed a standard chow diet.

o Following the induction period, rats are treated with PF-06835919 or vehicle control via oral
gavage for a defined treatment period.

o At the end of the study, blood samples are collected for the analysis of plasma insulin and
triglycerides.

e Liver tissue is harvested for histological analysis of hepatic steatosis and measurement of
liver triglyceride content.
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Caption: Workflow for the in vivo evaluation of PF-06835919 in a rat model of NAFLD.

SLC-Phenotyping in Human Hepatocytes

Objective: To determine the relative contribution of different solute carrier (SLC) transporters to
the hepatic uptake of PF-06835919.

Methodology:

» Cryopreserved primary human hepatocytes are plated in collagen-coated plates.
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e The uptake of radiolabeled PF-06835919 is measured in the presence and absence of a
panel of selective inhibitors for major hepatic uptake transporters (e.g., OATP1B1,
OATP1B3, OAT2, OCT1).

o Hepatocytes are incubated with the inhibitor for a short pre-incubation period, followed by the
addition of radiolabeled PF-06835919 for a defined uptake period at 37°C.

e The uptake is terminated by washing the cells with ice-cold buffer.
e The intracellular concentration of PF-06835919 is quantified by liquid scintillation counting.

e The contribution of each transporter is calculated based on the reduction in uptake in the
presence of the specific inhibitor.

CYP and UGT Metabolism Assay

Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of
PF-06835919.

Methodology:

e PF-06835919 is incubated with human liver microsomes or recombinant human CYP and
UGT enzymes.

e The incubation mixture contains necessary cofactors (NADPH for CYPs, UDPGA for UGTS).
e The reaction is terminated after a specific time by the addition of a quenching solvent.

o The formation of metabolites is monitored by liquid chromatography-mass spectrometry (LC-
MS).

 To identify the specific enzymes involved, incubations are performed with a panel of selective
chemical inhibitors for different CYP and UGT isoforms or with individual recombinant
enzymes.

Conclusion
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The preclinical data for PF-06835919 strongly support its development as a therapeutic agent
for metabolic disorders driven by excess fructose consumption. Its potent and selective
inhibition of KHK, favorable pharmacokinetic profile with liver-targeted distribution, and
demonstrated efficacy in relevant animal models provide a solid foundation for its continued
clinical investigation. The well-defined mechanism of action, involving the modulation of the
ChREBP-mediated de novo lipogenesis pathway, further strengthens the rationale for its use in
conditions such as NAFLD and NASH.

 To cite this document: BenchChem. [Preclinical Profile of PF-06835919: A First-in-Class
Ketohexokinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610014#pf-06835919-preclinical-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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